molecular formula C8H11NS B077712 2-Isothiocyanatobicyclo[2.2.1]heptane CAS No. 14370-23-1

2-Isothiocyanatobicyclo[2.2.1]heptane

Cat. No. B077712
CAS RN: 14370-23-1
M. Wt: 153.25 g/mol
InChI Key: RBGDFYZLQKZUCO-UHFFFAOYSA-N
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Description

2-Isothiocyanatobicyclo[2.2.1]heptane is a chemical compound with the CAS Number: 14370-23-1 . It has a molecular weight of 153.25 . The IUPAC name for this compound is also 2-isothiocyanatobicyclo[2.2.1]heptane .


Molecular Structure Analysis

The InChI code for 2-Isothiocyanatobicyclo[2.2.1]heptane is 1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The melting point of 2-Isothiocyanatobicyclo[2.2.1]heptane is between 27-30 degrees Celsius .

Scientific Research Applications

  • Crystal Structure Analysis : Studies on compounds structurally related to 2-Isothiocyanatobicyclo[2.2.1]heptane, like 1-chloromethyl-3-endo-(2′,4′-dinitrophenylthio)tricyclo[2.2.1.02,6]heptane, provide crucial insights into their crystal structures. These findings are significant in understanding the geometric and electronic properties of these compounds (Przybylska & Garratt, 1981).

  • Oxidation and Stereochemistry : The study of oxidation reactions in similar bicyclic compounds, like 2-thiabicyclo[2.2.1]heptane, provides insights into the stereochemical outcomes of such reactions. This research is pertinent for understanding the reactivity and stability of bicyclic systems (Johnson, Diefenbach, Keiser, & Sharp, 1969).

  • Reactivity and Electrophilic Addition : Studies on the reactivity of bicyclic compounds, such as the addition of arenesulphenyl chlorides to 2-methylenebicyclo[2.2.1]hept-5-ene, shed light on the mechanisms and products of electrophilic additions in bicyclic systems. Such research is important for synthetic applications (Garratt, Beaulieu, & Morisset, 1980).

  • Synthesis of Functional Monomers : The synthesis of 2-acrylamido-7,7-dimethyl-1-sulfomethylbicyclo[2.2.1]heptane as a new functional monomer indicates the potential of bicyclic compounds in polymer science. This finding is relevant for developing new materials with specific properties (Cha, 2014).

  • Mass Spectrometry and Stereochemical Effects : The study of mass spectrometry on isomeric bicyclic compounds provides insights into their stereochemical behavior under electron impact, which is crucial for analytical applications (Eggelte & Nibbering, 1974).

Future Directions

As for future directions, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

properties

IUPAC Name

2-isothiocyanatobicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGDFYZLQKZUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939955
Record name 2-Isothiocyanatobicyclo[2.2.1]heptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isothiocyanatobicyclo[2.2.1]heptane

CAS RN

14370-23-1, 18530-33-1
Record name Bicyclo[2.2.1]hept-2-yl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14370-23-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name exo-Bicyclo(2.2.1)hept-2-yl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018530331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isothiocyanatobicyclo[2.2.1]heptane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-bicyclo[2.2.1]hept-2-yl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bicyclo[2.2.1]heptane, 2-isothiocyanato
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VО Graur, I Graur, A Gulea, C Lozan-Tîrşu… - … Moldaviae (Seria Ştiinţe …, 2023 - ibn.idsi.md
The paper presents the synthesis of the new 2-acetylpyridine N 4-(bicyclo [2.2. 1] hept-2-yl) thiosemicarbazone (HL) and its three copper (II) coordination compounds:[Cu (L) X](X= NO 3-…
Number of citations: 0 ibn.idsi.md

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